Piperidine-2,3-dione

Overview

Description

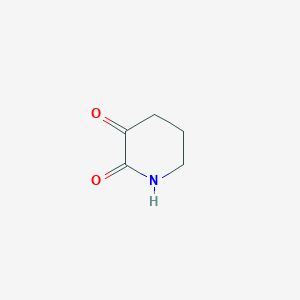

Piperidine-2,3-dione is a six-membered cyclic diketone characterized by two ketone groups at positions 2 and 3 of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly for forming hydrazone derivatives, such as 3-[4-[(N-methylaminosulfonyl)methyl]phenylhydrazone], which are synthesized via diazotization and coupling reactions (68% yield, mp 210–212°C decomp.) . Its structural rigidity and electron-deficient nature make it valuable for constructing bioactive molecules, though its direct biological activity is less prominent compared to derivatives with modified substituents or fused rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of cyclopentanone oxime with phosphorus pentachloride in chloroform, followed by heating and subsequent treatment with phosphorus oxychloride, yields this compound . Another method involves the use of β-keto esters, which undergo cyclization in the presence of sodium hydride and butyllithium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as cyclopentanone oxime and β-keto esters. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex piperidine derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and various piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Piperidine-2,3-dione serves as a crucial building block in the synthesis of complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of pharmaceuticals and agrochemicals. The compound can undergo transformations to yield diverse derivatives that are essential in medicinal chemistry .

Reactivity and Derivatives

The reactivity of this compound enables the formation of derivatives with enhanced biological activities. For example, modifications at the nitrogen or carbon positions can lead to compounds with improved pharmacological profiles. Recent studies have highlighted the synthesis of piperidine derivatives exhibiting potent anticancer properties through targeted modifications .

Biological Applications

Anticancer Activity

this compound derivatives have been extensively studied for their anticancer potential. Research indicates that certain derivatives can inhibit tubulin polymerization by binding to the colchicine site on microtubules, thereby inducing apoptosis in cancer cells. For instance, a derivative demonstrated an IC50 value of 0.81 µM against prostate cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with cellular targets such as DNA and proteins. It has been shown to intercalate with DNA, disrupting replication processes and leading to cell death in malignant cells. Additionally, studies have indicated its role as an inhibitor of tumor necrosis factor (TNF), which is pivotal in inflammatory responses and cancer progression .

Medicinal Chemistry

Therapeutic Properties

The therapeutic applications of this compound derivatives extend beyond oncology. They are being explored for their antimicrobial, anti-inflammatory, and antiviral properties. For instance, some derivatives have shown efficacy against SARS-CoV-2 in vitro, highlighting their potential in treating viral infections .

Case Studies

- Colchicine Binding Site Inhibitors : A study reported the synthesis of novel piperidine derivatives that selectively inhibit the colchicine binding site on tubulin, demonstrating significant antiproliferative activity against multiple cancer cell lines .

- Antiviral Activity : Research on spiroindoline-piperidine compounds revealed their ability to inhibit viral replication effectively, providing a promising avenue for developing antiviral therapies against COVID-19 .

Industrial Applications

Agrochemicals and Polymers

this compound is utilized in the production of agrochemicals and polymers. Its derivatives are employed as intermediates in synthesizing pesticides and herbicides due to their biological activity against pests and pathogens .

Dyes and Coatings

The compound also finds applications in dye manufacturing and polymer coatings due to its ability to form stable complexes with metal ions, enhancing color properties and durability in industrial applications.

Summary Table: Applications of this compound

| Application Area | Specific Uses | Key Findings/Examples |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Essential for synthesizing pharmaceuticals and agrochemicals |

| Biological Activity | Anticancer agents | Inhibits tubulin polymerization; induces apoptosis |

| Medicinal Chemistry | Antimicrobial; antiviral | Effective against SARS-CoV-2; potential anti-inflammatory |

| Industrial Use | Agrochemicals; dyes | Used in pesticide production; enhances dye stability |

Mechanism of Action

The mechanism of action of piperidine-2,3-dione involves its interaction with various molecular targets. For instance, it can bind to DNA via intercalation, disrupting the replication process and exhibiting antitumor activity . Additionally, it can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-2,6-dione Derivatives

- Structural Difference : Ketone groups at positions 2 and 6 instead of 2 and 3.

- Example Compounds: 3e: l-Hydroxy-3-methyl-3-(4-aminophenyl)piperidine-2,6-dione (mp 189°C) 3f: l-Hydroxy-3-ethyl-3-(4-aminophenyl)piperidine-2,6-dione (mp 92°C)

- Properties : Lower melting points compared to Piperidine-2,3-dione, likely due to increased flexibility and reduced crystallinity from the 2,6-dione arrangement. These derivatives are synthesized via alkylation and cyclization reactions, often used in antiviral and antitumor research .

Isoindoline-1,3-dione-Piperidine Hybrids

- Example Compounds: Con1: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Con2: 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Activity : These hybrids exhibit IC50 values >200 µM against cancer cells, indicating weaker antitumor activity compared to urea-modified analogs. The fused isoindoline ring enhances steric bulk but may reduce solubility .

Piperazine-2,3-dione Derivatives

- Structural Difference : Replacement of the piperidine ring with piperazine (two nitrogen atoms).

- Example Compounds : 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione derivatives (e.g., 2a–i )

- Properties : Improved lipophilicity (ClogP values higher than piperazine) and potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica. The piperazine core enhances conformational flexibility, aiding in parasite enzyme inhibition .

Pyrrolidine-2,3-dione Derivatives

- Structural Difference : Five-membered ring with two ketone groups.

- Example Compounds : 1,4,5-Trisubstituted pyrrolidine-2,3-diones

Indolin-2,3-dione

- Structural Difference : Fused benzene and pyrrolidine-dione rings.

- Activity : Low σ1 receptor affinity (Ki >844 nM) but high σ2 selectivity (Ki = 42 nM). The aromatic system and additional carbonyl group drive σ2 receptor interactions, highlighting the impact of fused aromaticity on selectivity .

4,4-Dimethylpiperidine-2,6-dione

- Structural Difference : Methyl groups at position 4.

- Properties : Increased steric hindrance alters reactivity and solubility. Used in peptide mimicry and as a building block for constrained analogs .

3-Ethyl-3-phenylpiperidine-2,6-dione (Glutethimide)

- Activity : Sedative properties due to lipophilic substituents (ethyl, phenyl) enhancing blood-brain barrier penetration. Demonstrates the role of alkyl/aryl groups in pharmacokinetics .

Comparative Data Table

Key Findings and Implications

- Ring Size and Flexibility : Five-membered pyrrolidine-diones exhibit higher reactivity and target affinity, while six-membered piperidine-diones offer structural versatility for substitution.

- Substituent Effects : Lipophilic groups (e.g., phenyl, ethyl) enhance CNS activity (e.g., glutethimide), whereas polar groups (e.g., urea) improve antitumor potency .

- Fused Ring Systems : Aromatic fusion (e.g., indolin-2,3-dione) or hybrid structures (e.g., isoindoline-piperidine) significantly alter receptor selectivity and solubility.

Biological Activity

Piperidine-2,3-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known as 2,3-piperidinedione, features a six-membered ring with two carbonyl groups at the 2 and 3 positions. Its molecular formula is and it has a molecular weight of 97.11 g/mol. The compound's structure allows for various chemical modifications that can enhance its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of β-amino acids : This method involves the reaction of β-amino acids with suitable reagents to form the piperidine ring.

- Refluxing in alcohols : A common approach is refluxing in solvents like ethanol, which promotes the formation of piperidine derivatives with high yields .

Antimicrobial Properties

This compound derivatives have shown significant antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus, while showing no antifungal activity against Candida albicans and Aspergillus niger (Table 1) .

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 2c | E. coli | 14.23 |

| 2d | Bacillus subtilis | 15.34 |

| 3c | Staphylococcus aureus | 21.34 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound can bind to DNA, potentially disrupting replication processes and exhibiting antitumor activity . For instance, derivatives have been tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), demonstrating significant antiproliferative effects.

The biological activity of this compound involves several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function.

- Enzyme Inhibition : Piperidine derivatives may act as inhibitors of specific enzymes involved in metabolic pathways.

- Antimicrobial Mechanisms : The observed antibacterial effects may result from the disruption of bacterial cell wall synthesis or protein function .

Study on Antimycobacterial Activity

A recent study evaluated the antimycobacterial activity of piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains . These findings suggest potential applications in treating tuberculosis.

Evaluation Against Cancer Cell Lines

In an evaluation of various piperidine derivatives against cancer cell lines, compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This highlights the potential of this compound derivatives in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidine-2,3-dione, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via cyclization or condensation reactions. For example, analogous pyrrolidine-2,3-diones are prepared using keto-enol tautomerization or Michael addition pathways under controlled pH and temperature . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., Lewis acids), and reaction time to maximize yield and minimize side products. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

- NMR : Proton NMR can resolve tautomeric equilibria (e.g., keto-enol forms) by identifying NH protons (δ 4.0–4.4 ppm) and conjugated double bonds (δ 6.6–7.5 ppm) . Carbonyl groups in diones appear as distinct signals at δ 170–200 ppm in NMR.

- IR : Strong absorptions near 1700 cm confirm carbonyl groups, while NH stretches appear at 3200–3400 cm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, especially for isomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear CE-certified chemical-resistant gloves (e.g., nitrile), flame-retardant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as some dione derivatives exhibit acute toxicity (oral LD < 50 mg/kg) .

- Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attacks on carbonyl groups or ring-opening mechanisms. For example, studies on pyrrolidine-2,3-diones reveal that electron-withdrawing substituents increase electrophilicity at the C2 position, favoring nucleophilic additions . Molecular docking simulations further predict binding affinities of dione derivatives to biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in spectral data for this compound analogs?

- Isomer Differentiation : Use 2D NMR (e.g., NOESY) to distinguish regioisomers. For instance, cross-peaks between NH and adjacent protons confirm tautomeric forms .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural assignments, especially for polymorphic diones .

- Dynamic NMR : Variable-temperature studies detect conformational changes in solution, such as ring puckering in piperidine derivatives .

Q. How do structural modifications of this compound impact its biological activity?

Substituents at the C4/C5 positions modulate bioactivity:

- Electron-donating groups (e.g., -OCH) enhance antimicrobial potency by increasing membrane permeability .

- Halogenation (e.g., -Br, -F) improves metabolic stability and target selectivity in anticancer agents .

- Hybridization : Conjugation with heterocycles (e.g., pyridine) broadens pharmacological profiles, as seen in kinase inhibitors .

Q. What experimental designs validate the stability of this compound under varying conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures (typically >200°C for diones) .

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Piperidine rings are prone to hydrolysis under strongly acidic/basic conditions .

- Light Sensitivity : Conduct accelerated photostability studies using ICH Q1B guidelines to identify protective storage requirements (e.g., amber glass) .

Q. Methodological Considerations

- Contradictory Data Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and consult databases like PubChem or EPA DSSTox for regulatory benchmarks .

- Literature Reproducibility : Replicate synthesis protocols from primary sources (e.g., Central European Journal) while adjusting parameters (e.g., solvent, catalyst loading) to account for lab-specific variables .

Properties

IUPAC Name |

piperidine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMOHEDUVVUVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.